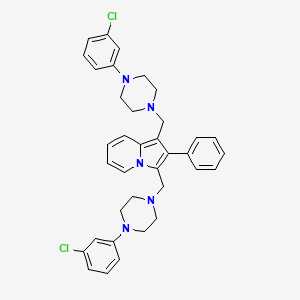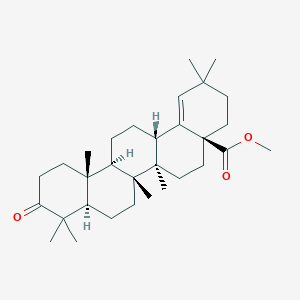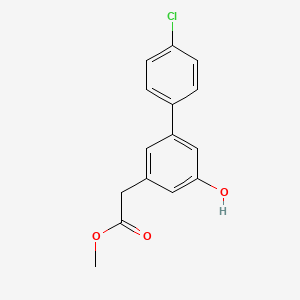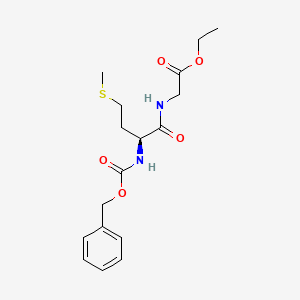
4'-Hydroxyaceclofenac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Hydroxyaceclofenac is a major metabolite of aceclofenac, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis . This compound plays a significant role in the therapeutic effects of aceclofenac, contributing to its anti-inflammatory and analgesic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4’-Hydroxyaceclofenac is synthesized from aceclofenac through hydroxylation. The hydroxylation process is typically mediated by cytochrome P450 enzymes, particularly CYP2C9 . The reaction conditions involve the use of appropriate solvents and catalysts to facilitate the hydroxylation process.
Industrial Production Methods: In industrial settings, the production of 4’-Hydroxyaceclofenac involves the use of advanced biotechnological methods to enhance the yield and purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound from the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Hydroxyaceclofenac undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 4’-Hydroxyaceclofenac, such as quinones, alcohols, and substituted phenols .
Applications De Recherche Scientifique
4’-Hydroxyaceclofenac has a wide range of applications in scientific research, including:
Mécanisme D'action
4’-Hydroxyaceclofenac exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 . This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain . Additionally, 4’-Hydroxyaceclofenac has been shown to interfere with the production of interleukins and other inflammatory cytokines, further contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Diclofenac: Another NSAID with similar anti-inflammatory properties.
4’-Hydroxydiclofenac: A metabolite of diclofenac with comparable effects.
5-Hydroxyaceclofenac: Another hydroxylated metabolite of aceclofenac.
Uniqueness: 4’-Hydroxyaceclofenac is unique due to its specific hydroxylation pattern, which contributes to its distinct pharmacokinetic and pharmacodynamic properties. Its ability to selectively inhibit COX-2 over COX-1 provides it with a better gastrointestinal tolerability profile compared to other NSAIDs .
Propriétés
Formule moléculaire |
C16H13Cl2NO5 |
|---|---|
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
2-[2-[2-(2,6-dichloroanilino)-4-hydroxyphenyl]acetyl]oxyacetic acid |
InChI |
InChI=1S/C16H13Cl2NO5/c17-11-2-1-3-12(18)16(11)19-13-7-10(20)5-4-9(13)6-15(23)24-8-14(21)22/h1-5,7,19-20H,6,8H2,(H,21,22) |
Clé InChI |
OJSDBYUJLSMOHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)NC2=C(C=CC(=C2)O)CC(=O)OCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2R,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate](/img/structure/B13806562.png)

![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)


![Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)](/img/structure/B13806588.png)


![4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)

![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)
![9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-](/img/structure/B13806653.png)
![2-Isopropyl-[1,3]oxathiepane](/img/structure/B13806657.png)

